molecular formula C8H10BrN5 B13340104 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine

3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine

Katalognummer: B13340104
Molekulargewicht: 256.10 g/mol
InChI-Schlüssel: JSLWNJXVWMKEGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine is a heterocyclic compound that features two pyrazole rings, one of which is substituted with a bromine atom and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine typically involves the formation of the pyrazole rings followed by bromination and methylation steps. One common method involves the cyclization of appropriate hydrazine derivatives with diketones, followed by selective bromination using bromine or N-bromosuccinimide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds .

Wissenschaftliche Forschungsanwendungen

3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups can influence the binding affinity and selectivity of the compound towards these targets. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-1-methyl-1H-pyrazol-3-amine
  • 5-Bromo-1-methyl-1H-pyrazol-4-ol
  • 5-Bromo-1-methyl-1H-pyrazol-4-yl)methanol

Uniqueness

3-(5-Bromo-1-methyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its dual pyrazole ring structure, which can confer distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

Molekularformel

C8H10BrN5

Molekulargewicht

256.10 g/mol

IUPAC-Name

5-(5-bromo-1-methylpyrazol-4-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C8H10BrN5/c1-13-7(10)3-6(12-13)5-4-11-14(2)8(5)9/h3-4H,10H2,1-2H3

InChI-Schlüssel

JSLWNJXVWMKEGT-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=CC(=N1)C2=C(N(N=C2)C)Br)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.